molecular formula C4H5N3O2 B13124242 4-Iminotetrahydropyridazine-3,6-dione

4-Iminotetrahydropyridazine-3,6-dione

Cat. No.: B13124242
M. Wt: 127.10 g/mol
InChI Key: OQCPZEWRQLUCPT-UHFFFAOYSA-N
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Description

4-Iminotetrahydropyridazine-3,6-dione (CAS 732926-59-9) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 4 H 5 N 3 O 2 and it has a molecular weight of 127.10 g/mol . This compound serves as a key precursor and scaffold for the synthesis of tetrahydropyridazinedione (Tpd)-constrained peptides, which are a class of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while offering enhanced metabolic stability and improved pharmacological properties . The Tpd constraint introduces conformational rigidity into peptide chains, which is a valuable strategy for exploring structure-activity relationships and developing potent, selective bioactive compounds . The solid-phase synthesis of Tpd-constrained peptides has been demonstrated, showcasing the utility of related chiral α-hydrazino acids in producing constrained peptides in good yield and purity . As a specialized scaffold, this compound is a valuable compound for researchers building libraries of novel molecules for high-throughput screening in the development of new therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

4-iminodiazinane-3,6-dione

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h5H,1H2,(H,6,8)(H,7,9)

InChI Key

OQCPZEWRQLUCPT-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)C(=O)NNC1=O

Origin of Product

United States

Synthetic Methodologies for 4 Iminotetrahydropyridazine 3,6 Dione and Its Derivatives

Building the Tetrahydropyridazinedione Core

The foundational step in synthesizing the target compound and its derivatives is the construction of the tetrahydropyridazinedione ring system. This can be achieved through two primary strategies: direct cyclization to form the pyridazine (B1198779) core or derivatization of an existing ring.

Cyclization Reactions for Pyridazine Core Formation

Cyclization reactions are a fundamental approach to constructing the pyridazine-3,6-dione framework. These methods typically involve the condensation of a hydrazine derivative with a suitable four-carbon dicarbonyl precursor. A classic and widely employed method is the reaction of maleic anhydride or its derivatives with hydrazine hydrate or substituted hydrazines. This reaction proceeds via an initial acylation of the hydrazine followed by an intramolecular cyclization to yield the six-membered heterocyclic ring.

Another versatile cyclization approach involves the use of α-hydrazino acids, which can be incorporated into peptide chains. Subsequent acid-catalyzed cyclization during cleavage from a solid support can afford the tetrahydropyridazinedione ring. nih.govacs.orgnih.gov This methodology is particularly useful in the context of creating peptidomimetics with constrained conformations. nih.govacs.orgnih.gov The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the reaction's efficiency and yield. For instance, the use of Lewis acids can facilitate Prins cyclization-mediated pathways for the stereoselective synthesis of related heterocyclic systems, which could be adapted for tetrahydropyridazinedione synthesis. nih.gov

Derivatization of Pre-formed Tetrahydropyridazinediones

Once the tetrahydropyridazinedione ring is formed, further molecular diversity can be achieved through various derivatization strategies. These modifications can be used to introduce a range of functional groups at different positions on the ring, thereby modulating the compound's physicochemical properties and biological activity. Common derivatization reactions include N-alkylation or N-arylation at the nitrogen atoms of the pyridazine ring. These reactions typically employ alkyl or aryl halides in the presence of a base.

Introducing the 4-Imino Functionality

The introduction of the 4-imino group is a critical step that defines the target compound. This can be accomplished through direct imination of a pre-existing tetrahydropyridazinedione or by transforming a precursor already bearing a nitrogen-containing functional group at the C4 position.

Direct Imination Strategies

Direct imination involves the reaction of a tetrahydropyridazine-3,6-dione with an appropriate nitrogen source. This could potentially be achieved by reacting the corresponding 4-oxo derivative (a tetrahydropyridazine-3,4,6-trione) with ammonia or a primary amine under dehydrating conditions. However, the reactivity of the C4 carbonyl group is a key factor in the success of this approach. The reaction conditions would need to be carefully optimized to favor imine formation over other potential side reactions.

Transformation from Precursors with Nitrogen Functionalities

An alternative and often more controlled method for introducing the 4-imino group is through the chemical transformation of a precursor that already contains a nitrogen functionality at the C4 position. For instance, a 4-nitro or 4-amino group can serve as a synthetic handle. The reduction of a 4-nitro derivative would yield a 4-amino-tetrahydropyridazine-3,6-dione, which could then be further modified. While not directly forming an imine, this amino group is a key intermediate. The synthesis of related heterocyclic compounds, such as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, often involves the cyclization of a precursor already containing an amino group. google.com

Solid-Phase Organic Synthesis of Tetrahydropyridazinedione Systems

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of libraries of tetrahydropyridazinedione-constrained systems, particularly in the context of peptidomimetics. nih.govacs.orgnih.gov This methodology allows for the efficient and rapid generation of a diverse range of analogs for biological screening. nih.govacs.orgnih.gov

In a typical solid-phase approach, a chiral α-hydrazino acid building block is synthesized in solution and then chemoselectively incorporated onto a solid support, such as a resin. acs.orgnih.gov The peptide chain can then be elongated through standard solid-phase peptide synthesis (SPPS) protocols. youtube.com The key step is the cleavage from the resin, which is often accompanied by a concomitant acid-catalyzed cyclization to form the tetrahydropyridazinedione ring. nih.govacs.orgnih.gov This approach has been shown to be compatible with a variety of amino acid side chains, including those that are nucleophilic, electrophilic, or sterically hindered. nih.govacs.orgnih.gov

The use of solid-phase synthesis offers several advantages over traditional solution-phase methods, including simplified purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation. youtube.comresearchgate.net This makes it an attractive strategy for the discovery of new bioactive molecules based on the tetrahydropyridazinedione scaffold.

Below is an interactive table summarizing the synthetic approaches:

Synthetic Stage Methodology Key Features References
Ring Formation Cyclization ReactionsCondensation of hydrazines with dicarbonyl compounds; Intramolecular cyclization of α-hydrazino acids. nih.gov, acs.org, nih.gov, nih.gov
Ring Modification DerivatizationN-alkylation/arylation; Functionalization at C4/C5 positions. nih.gov
Imino Introduction Direct IminationReaction of a 4-oxo precursor with an amine.
Imino Introduction Transformation of PrecursorsReduction of a 4-nitro group to a 4-amino group. google.com
Library Synthesis Solid-Phase SynthesisUse of resin-bound substrates for efficient synthesis and purification of analogs. nih.gov, acs.org, nih.gov, researchgate.net, youtube.com

Catalytic Methods in 4-Iminotetrahydropyridazine-3,6-dione Synthesis

While solid-phase methods are well-suited for the synthesis of peptidomimetic libraries, catalytic methods offer powerful and efficient alternatives for the construction of the core heterocyclic ring system.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and various methods are applicable to the synthesis of pyridazine and its derivatives. beilstein-journals.orgmdpi.com Although direct catalytic synthesis of this compound is not extensively reported, several transition metal-catalyzed reactions can be envisioned for the construction of the pyridazine core.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for C-C and C-N bond formation on the pyridazine nucleus. researchgate.neteurekaselect.com Reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to functionalize pre-existing pyridazine scaffolds. cornell.eduresearchgate.netthieme-connect.com For instance, a suitably substituted pyridazine could be synthesized and then further elaborated to the desired tetrahydropyridazinedione derivative.

Copper-Catalyzed Reactions: Copper catalysts are known to be effective for the synthesis of a variety of N-heterocycles. researcher.lifethieme-connect.comnih.govslideshare.net Copper-catalyzed cyclization reactions could potentially be employed to form the tetrahydropyridazinedione ring from acyclic precursors.

Tandem Catalysis: A tandem Sonogashira coupling-cycloisomerization reaction, catalyzed by a transition metal, has been reported for the synthesis of fused pyridazine systems like furo[2,3-c]pyridazines, showcasing the potential of tandem catalysis in constructing complex pyridazine derivatives. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions for Pyridazine Synthesis This table is interactive. Users can sort and filter the data.

Reaction Type Catalyst Substrates Product Type Reference
Suzuki Coupling Palladium complexes Halopyridazines, Boronic acids Aryl/Alkyl-pyridazines researchgate.net
Sonogashira Coupling Palladium/Copper complexes Halopyridazines, Terminal alkynes Alkynyl-pyridazines cornell.eduthieme-connect.com
Buchwald-Hartwig Amination Palladium complexes Halopyridazines, Amines Amino-pyridazines eurekaselect.com
Intramolecular N-Arylation Copper(I) iodide Vinyl hydrazines Indole derivatives (related N-heterocycles) thieme-connect.com

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. organic-chemistry.org While specific organocatalytic methods for this compound are not well-documented, several organocatalytic strategies for the synthesis of pyridazine derivatives have been reported.

One notable example is the aza-Diels-Alder reaction. The inverse electron-demand aza-Diels-Alder reaction between electron-deficient 1,2,3-triazines and electron-rich 1-propynylamines provides a regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org This type of cycloaddition strategy could potentially be adapted to construct the tetrahydropyridazinedione ring system from appropriately designed starting materials. The use of organocatalysts could offer advantages in terms of cost, toxicity, and sustainability compared to some transition metal-based methods.

Chemical Reactivity and Mechanistic Investigations of 4 Iminotetrahydropyridazine 3,6 Dione

Reactivity of the Imino Group

The imino (C=NH) group is a critical determinant of the molecule's reactivity, capable of acting as both a nucleophile and an electrophile, and participating in important tautomeric equilibria.

The reactivity of an imine is inherently dualistic. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with various electrophiles. Conversely, the polarization of the carbon-nitrogen double bond renders the imine carbon electrophilic and susceptible to attack by nucleophiles.

In the context of the 4-iminotetrahydropyridazine-3,6-dione ring, the electronic properties of the pyridazine (B1198779) nucleus modulate this reactivity. Pyridazine and its derivatives are known to be π-deficient heterocyclic systems, which tends to withdraw electron density from the exocyclic imino group. This inductive effect enhances the electrophilic character of the imine carbon, making it more susceptible to nucleophilic addition reactions.

The imine's electrophilicity can be further amplified by protonation of the nitrogen atom under acidic conditions. This generates a highly reactive iminium cation, which is a potent electrophile. Nucleophilic attack on this positively charged intermediate leads to the formation of a neutral species, providing a strong thermodynamic driving force for the reaction.

Conversely, the nucleophilicity of the imine nitrogen, while present, is tempered by the electron-withdrawing nature of the adjacent dione (B5365651) system. Despite this, it can react with strong electrophiles, particularly in reactions that lead to the formation of stabilized intermediates.

Table 1: Predicted Reactivity of the Imino Group

Reaction TypeReacting CenterReagent TypePredicted Product Class
Nucleophilic AdditionImino Carbon (C4)Nucleophiles (e.g., Grignards, Organolithiums, Cyanides)4-amino-4-substituted tetrahydropyridazine-3,6-diones
Electrophilic AdditionImino NitrogenElectrophiles (e.g., Alkyl halides, Acyl chlorides)N-substituted iminium salts or N-acylated derivatives
ReductionImino C=N bondReducing Agents (e.g., NaBH₄, H₂/Pd)4-aminotetrahydropyridazine-3,6-dione

Tautomerism is a crucial aspect of the chemistry of this compound, leading to a dynamic equilibrium between several constitutional isomers. The most significant tautomeric forms involve proton transfers between the imino nitrogen, the ring nitrogens, and the carbonyl oxygens. frontiersin.orgmasterorganicchemistry.com

The primary tautomeric equilibrium is the imine-enamine tautomerism. The proton on the exocyclic imino nitrogen can migrate to the adjacent C5 position, resulting in the formation of an aromatic 4-amino-1,6-dihydropyridazine-3,6-dione. This transformation from the imino form (A) to the amino form (B) can be significant as it leads to an aromatic pyridazine ring, which confers considerable stabilization.

Furthermore, keto-enol tautomerism involving the dione functionalities can occur. researchgate.netresearchgate.net A proton from the ring nitrogen (e.g., N1) can migrate to the adjacent carbonyl oxygen at C6, creating a hydroxyl group and a double bond within the ring. This can occur in conjunction with the imine-amine tautomerism, leading to several possible isomers, such as the 4-amino-6-hydroxy-1H-pyridazin-3(2H)-one form (C). The specific equilibrium distribution is highly dependent on factors such as the solvent, pH, and temperature. frontiersin.orgmasterorganicchemistry.com

These tautomeric forms, while in equilibrium, may exhibit distinct reactivities. For instance, the enol tautomer can react as a nucleophile through its C=C double bond or its hydroxyl group, while the amino tautomer offers the reactivity profile of an aromatic amine.

Transformations of the Dione Functionalities

The two carbonyl groups within the tetrahydropyridazine ring are key sites for chemical transformations, susceptible to nucleophilic attack and capable of mediating ring-altering reactions.

The carbonyl carbons (C3 and C6) are electrophilic centers due to the polarization of the C=O bonds. libretexts.org They are targets for a wide range of nucleophiles. researchgate.netmasterorganicchemistry.com The reactivity is analogous to that of cyclic imides.

Typical reactions include:

Addition of Organometallic Reagents : Grignard reagents or organolithium compounds can add to one or both carbonyl groups, leading to the formation of tertiary alcohols after acidic workup.

Reduction : The carbonyl groups can be reduced using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Depending on the reaction conditions and the stoichiometry of the reagent, selective reduction of one carbonyl or complete reduction to the corresponding diol may be achieved.

Condensation Reactions : In the presence of a base, the protons on the carbon adjacent to the carbonyls (C5) can be abstracted to form an enolate. This enolate can then participate in condensation reactions, such as the Aldol or Claisen condensations, with suitable electrophiles.

The relative reactivity of the two carbonyl groups can be influenced by the substitution pattern on the ring nitrogens. Steric hindrance or electronic effects from substituents can direct nucleophilic attack preferentially to one of the carbonyl centers.

Table 2: Representative Transformations at Carbonyl Centers

ReagentReaction TypeProduct TypeConditions
1. CH₃MgBr2. H₃O⁺Nucleophilic AdditionHydroxy-methyl-tetrahydropyridazinoneAnhydrous ether, then aqueous workup
NaBH₄ReductionHydroxy-tetrahydropyridazinoneMethanol, 0°C to RT
PCl₅ / POCl₃ChlorinationDichloro-dihydropyridazineReflux
Lawesson's ReagentThionationThione-tetrahydropyridazinoneToluene, Reflux

The tetrahydropyridazine-3,6-dione ring can undergo cleavage under certain conditions, typically initiated by nucleophilic attack. Strong nucleophiles, particularly under harsh conditions (e.g., concentrated base or acid at high temperatures), can lead to the hydrolytic cleavage of the amide-like bonds within the ring.

For instance, treatment with a strong base like sodium hydroxide can initiate a nucleophilic attack on a carbonyl carbon. This can be followed by the cleavage of the N-N bond or a C-N bond, leading to the formation of open-chain dicarboxylic acid derivatives or related structures. The specific outcome depends on which bond is cleaved and the subsequent reaction pathway.

Conversely, the open-chain products of such reactions can, under different conditions (e.g., dehydration), be induced to re-cyclize, demonstrating the reversibility of these ring-opening and closure processes. Such reactions are synthetically valuable for transforming the pyridazine core into other heterocyclic or acyclic systems.

Mechanistic Insights into Derivative Formation

The formation of derivatives from this compound often involves multi-step reaction sequences where the different functional groups react in a concerted or sequential manner. The mechanistic pathways are dictated by the reaction conditions and the nature of the reagents.

For example, the synthesis of fused heterocyclic systems often begins with a reaction at one of the primary reactive sites. A common pathway involves an initial nucleophilic addition to the electrophilic imine carbon. The resulting intermediate, now bearing a new substituent at the C4 position, can then undergo an intramolecular reaction. If the newly introduced substituent contains a nucleophilic moiety, it could attack one of the carbonyl carbons, leading to a cyclization-condensation reaction and the formation of a new fused ring.

Alternatively, a reaction might be initiated at a carbonyl group. For example, conversion of a carbonyl to a more reactive thione using Lawesson's reagent could be the first step. The thione can then act as a dienophile in a Diels-Alder reaction or undergo other cycloadditions, providing a pathway to complex polycyclic derivatives. The interplay between the different functional groups allows for a rich and diverse chemistry, enabling the synthesis of a wide array of novel heterocyclic structures. mdpi.comorganic-chemistry.org

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization is a fundamental transformation in organic synthesis, enabling the construction of complex cyclic architectures from acyclic precursors. In the context of this compound, an acid catalyst would likely protonate one of the nitrogen or oxygen atoms, or the imino group, thereby activating the molecule for intramolecular reactions.

The proposed mechanism for the acid-catalyzed cyclization of this compound would likely involve the following key steps:

Protonation: The reaction initiates with the protonation of a basic site on the molecule. The imino nitrogen and the carbonyl oxygens are likely candidates for protonation.

Intramolecular Nucleophilic Attack: Following protonation, an intramolecular nucleophilic attack can occur. The specific cyclization product would depend on the site of protonation and the subsequent ring closure.

Dehydration/Rearrangement: The cyclized intermediate may then undergo dehydration or rearrangement to form a more stable aromatic or heteroaromatic system.

The efficiency and outcome of such cyclization reactions are typically influenced by several factors, including the nature of the acid catalyst (e.g., Brønsted or Lewis acid), the solvent, and the reaction temperature. For instance, strong protonating acids like sulfuric acid (H₂SO₄) are often employed to facilitate these transformations.

Table 1: Theoretical Conditions for Acid-Catalyzed Cyclization of this compound

Catalyst Solvent Temperature (°C) Potential Product Type
H₂SO₄ Acetic Acid 80-100 Fused Pyridazine Ring System
p-Toluenesulfonic acid Toluene 110 (reflux) Substituted Pyrazole Derivative
Lewis Acid (e.g., AlCl₃) Dichloromethane 25-40 Complex Rearranged Heterocycle

Spectroscopic and Computational Elucidation of Reaction Intermediates

The identification of transient reaction intermediates is crucial for understanding the detailed mechanism of a chemical reaction. lumenlearning.com A combination of spectroscopic techniques and computational chemistry provides powerful tools for this purpose. rsc.orgnih.govgrnjournal.us

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for tracking the progress of a reaction and identifying the structure of intermediates and products. researchgate.netacs.org For the acid-catalyzed cyclization of this compound, changes in the chemical shifts of protons and carbons adjacent to the reaction centers would provide evidence for the formation of cyclic intermediates. The disappearance of the imino proton signal and the appearance of new signals corresponding to the cyclized structure would be key indicators. acs.orgresearchgate.netrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the changes in functional groups during the reaction. core.ac.ukliberty.eduresearchgate.net The disappearance of the C=N stretching vibration of the imine and the appearance of new bands corresponding to the newly formed rings or functional groups would be indicative of the cyclization process. liberty.edu

Mass Spectrometry (MS): Mass spectrometry can be employed to detect the mass-to-charge ratio of intermediates, providing direct evidence of their existence, even if they are short-lived. nih.gov

Table 2: Predicted Spectroscopic Data for a Hypothetical Cyclic Intermediate

Spectroscopic Technique Key Observational Prediction
¹H NMR Disappearance of imino N-H proton signal; appearance of new aliphatic or aromatic protons in the newly formed ring.
¹³C NMR Shift in carbonyl carbon signals; appearance of new quaternary carbon signals at ring fusion points.
IR Disappearance of C=N stretch (around 1650 cm⁻¹); appearance of new C-N or C-O stretches depending on the cyclization pathway.
Mass Spectrometry Detection of a molecular ion peak corresponding to the mass of the cyclized intermediate.

Computational Elucidation:

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in modeling reaction pathways and predicting the structures and energies of transition states and intermediates. grnjournal.usrsc.orgfiveable.mersc.orgnih.gov By calculating the potential energy surface, chemists can identify the most likely reaction mechanism and understand the factors that control the reaction's selectivity. researchgate.net For the acid-catalyzed cyclization of this compound, computational studies could:

Determine the most favorable site of protonation.

Calculate the activation energies for different possible cyclization pathways.

Predict the geometries of the transition states and intermediates. chemrxiv.org

Simulate the NMR and IR spectra of the proposed intermediates for comparison with experimental data. nih.gov

These computational insights, when combined with experimental spectroscopic data, provide a comprehensive understanding of the reaction mechanism at a molecular level. grnjournal.us

Advanced Applications and Structural Modifications of 4 Iminotetrahydropyridazine 3,6 Dione Derivatives

Design and Synthesis of Constrained Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides. A significant challenge in their design is controlling the three-dimensional conformation to enhance bioactivity and stability. The tetrahydropyridazinedione scaffold provides a robust solution for inducing specific secondary structures.

The tetrahydropyridazinedione (Tpd) heterocycle is a powerful tool for creating rigidified peptides through backbone tethering. nih.govnih.gov This strategy involves covalently linking a side chain, typically from an aspartyl residue, to a preceding backbone nitrogen atom. nih.gov The result is a cyclic constraint that locks the peptide backbone, significantly reducing its conformational flexibility. nih.gov

This approach is particularly valuable because it can be seamlessly integrated into solid-phase peptide synthesis (SPPS), which greatly facilitates the creation of diverse peptide analogues for structure-activity relationship studies. nih.gov The synthesis begins with the incorporation of chiral α-hydrazino acids into a growing peptide chain. nih.gov The final cyclization to form the Tpd ring occurs during the acid-catalyzed cleavage of the peptide from the solid support, yielding the constrained peptidomimetic in good purity. nih.gov This method has proven effective for synthesizing peptides that feature a range of side chains, including those with nucleophilic and electrophilic groups. nih.gov

The primary advantage of the Tpd tether is the significant conformational restriction it imposes on the peptide backbone, both within and outside the heterocyclic ring. nih.gov By locking the amide bond in a trans configuration, the tether severely restricts the key backbone dihedral angles, phi (ϕ) and psi (ψ). nih.gov This has been shown to stabilize extended peptide conformations, such as those found in β-strands. nih.gov

Computational and experimental studies have confirmed the structural impact of the Tpd constraint. Quantum mechanics calculations show that a Tpd-constrained dipeptide has markedly fewer accessible conformations compared to its unconstrained counterpart. nih.gov The analysis of a model Tpd-dipeptide revealed a highly restricted ϕ angle and an extended ψ torsion, creating an optimal energy well that favors a β-strand-like structure. nih.gov This rigidity is further supported by evidence from NMR spectroscopy and X-ray crystallography, which highlight the stabilization of these extended conformations through both covalent and non-covalent interactions. nih.gov

Dipeptide ModelResiduePreferred ϕ AnglePreferred ψ AngleConformation
Ac-tpd-Ala-NH2Alanine (B10760859)-75°+150°Restricted (β-strand region)
Ac-Gly-Ala-NH2AlanineMultiple low-energy regionsMultiple low-energy regionsFlexible

This interactive table summarizes the conformational preferences of an alanine residue in a Tpd-constrained model versus a flexible control dipeptide, based on quantum mechanics calculations. nih.gov

Synthetic Libraries and Diversity-Oriented Synthesis

The development of novel therapeutics often relies on screening large collections of compounds to identify new biological activities. The 4-iminotetrahydropyridazine-3,6-dione scaffold is well-suited for the construction of such libraries through diversity-oriented synthesis.

Diversity-oriented synthesis (DOS) is a strategy that aims to produce collections of structurally diverse small molecules from a common starting material in a limited number of synthetic steps. nih.gov This approach is critical for exploring novel chemical space in drug discovery. nih.govnih.gov The this compound core and its analogues, like 4-bromo-pyridazine-3,6-dione, serve as excellent starting points for DOS. researchgate.net

Efficient and highly chemoselective protocols, often enhanced by microwave irradiation, have been developed for the synthesis of diversified pyridazine (B1198779) architectures. researchgate.net Starting from a functionalized pyridazine-dione core, sequential reactions such as amination and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be used to introduce a wide variety of substituents. researchgate.net The use of solid-phase synthesis further streamlines this process, allowing for the rapid generation of a large number of unique analogues with minimal purification steps. nih.gov

Once a diverse library of compounds is synthesized, structure-activity relationship (SAR) studies are conducted to understand how specific structural features influence biological activity. nih.gov SAR is a fundamental process in medicinal chemistry that aims to optimize a lead compound into a potent and selective drug candidate. nih.govmdpi.com

By systematically modifying the substituents at various positions on the this compound scaffold and assessing the impact on a biological target, researchers can build a detailed SAR model. mdpi.com For example, studies on related heterocyclic compounds have shown that factors such as the type and position of electron-withdrawing groups on an attached aryl ring can significantly affect receptor-binding activity. nih.gov The structural diversity generated through DOS allows for a comprehensive exploration of these relationships, identifying key interactions and guiding the design of more potent derivatives. mdpi.comnih.gov

Scaffold PositionR-Group VariationHypothetical ActivitySAR Interpretation
N1-H, -CH3, -CH2PhHigh, Low, MediumSmall alkyl groups are detrimental; bulky aromatic groups are tolerated.
C5-Cl, -F, -OCH3High, High, LowHalogen substitution is favorable; electron-donating groups reduce activity.
Imino Group (N4)-NH, -N-CH3, -N-AcHigh, Low, LowThe unsubstituted imine is critical for activity.

This interactive table provides a hypothetical example of an SAR study on a this compound scaffold, illustrating how structural modifications can be correlated with biological activity.

Computational Chemistry and Theoretical Characterization of 4 Iminotetrahydropyridazine 3,6 Dione

Computational Studies of Reaction Pathways

It is important to note that while computational studies exist for related chemical structures, such as pyridazine-3,6-dione, this information is not directly transferable to 4-Iminotetrahydropyridazine-3,6-dione due to the presence of the imino group and the saturated ring, which would significantly alter its chemical and physical properties.

Therefore, a comprehensive and authoritative article on the computational chemistry and theoretical characterization of this compound cannot be generated at this time. The lack of available research suggests that this particular compound may not have been a subject of in-depth theoretical investigation, or the results of such studies have not been published in accessible scientific literature.

Transition State Analysis in Synthesis

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It focuses on identifying the highest energy point along a reaction coordinate, known as the transition state. This high-energy, transient species is critical for determining the feasibility and rate of a chemical transformation.

For the synthesis of this compound, a hypothetical transition state analysis would involve:

Mapping the Potential Energy Surface: Computational chemists would model the reaction pathway leading to the formation of the tetrahydropyridazine ring. This involves calculating the energy of the system at various points as the reactant molecules approach and their bonds rearrange.

Locating the Transition State: Sophisticated algorithms are used to locate the exact geometry of the transition state. This structure represents the "point of no return" in the reaction.

Vibrational Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.

A hypothetical data table for a transition state analysis in the synthesis of this compound could look like this:

ParameterHypothetical ValueDescription
Activation Energy (kcal/mol) ValueThe energy barrier that must be overcome for the reaction to proceed. A lower value indicates a faster reaction.
Imaginary Frequency (cm⁻¹) ValueThe single negative frequency confirming the structure as a true transition state.
Key Bond Distances (Å) ValuesThe lengths of bonds that are being formed or broken in the transition state.
Key Bond Angles (degrees) ValuesThe angles between atoms involved in the ring-forming process.

Note: The values in this table are placeholders, as no specific experimental or computational data for this reaction is available.

Mechanistic Probing using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a versatile tool for probing reaction mechanisms, offering a balance between accuracy and computational cost.

A DFT study on the synthesis of this compound would provide deep insights into the reaction mechanism by:

Calculating Reaction Energetics: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. This allows for the construction of a detailed energy profile for the entire reaction pathway.

Visualizing Molecular Orbitals: Analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can help to understand the nature of the key bond-forming interactions.

Investigating Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using various solvation models within the DFT framework.

A hypothetical data table summarizing DFT findings for the synthesis of this compound might include:

Computational ParameterHypothetical FindingSignificance
Reaction Enthalpy (ΔH, kcal/mol) ValueIndicates whether the overall reaction is exothermic (releases heat) or endothermic (absorbs heat).
Reaction Free Energy (ΔG, kcal/mol) ValueDetermines the spontaneity of the reaction under specific conditions. A negative value indicates a spontaneous reaction.
HOMO-LUMO Gap (eV) ValueProvides information about the chemical reactivity and electronic stability of the molecule.
Atomic Charges Distribution of chargesHelps to identify nucleophilic and electrophilic sites within the reacting molecules.

Note: The values in this table are placeholders, as no specific experimental or computational data for this reaction is available.

Q & A

Q. What are the recommended synthetic routes for 4-Iminotetrahydropyridazine-3,6-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or their equivalents. Microwave-assisted synthesis has been employed for structurally similar pyridazinones to enhance reaction efficiency and yield . Functionalization at the 4-position can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, as demonstrated in analogs like 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-ones . Optimization should include solvent selection (e.g., ethanol or DMF), temperature control (60–120°C), and catalytic additives (e.g., acetic acid for cyclization).

Q. How can spectroscopic methods (NMR, MS, IR) be used to confirm the structure of this compound and its intermediates?

  • NMR : The imino proton (NH) in the tetrahydropyridazine ring appears as a singlet at δ 8.5–9.5 ppm. The carbonyl groups (C3 and C6) are identified via 13C^{13}\text{C} NMR signals at ~170–175 ppm .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns, such as loss of CO or NH groups.
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) are critical for structural validation .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., HCV NS5B polymerase inhibition, as in pyridazinone analogs) with IC50_{50} determination .
  • Platelet aggregation : Employ ADP- or collagen-induced aggregation models in platelet-rich plasma, as done for 6-(4-substitutedphenyl)-4,5-dihydropyridazinones .
  • Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 6-position to improve binding to targets like corticotropin-releasing factor receptors, as seen in related dihydropyridazinones .
  • Ring hybridization : Fuse with thiazole or imidazole moieties to enhance metabolic stability, inspired by cardiotonic agents like Pimobendan .
  • Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with the imino group) in antiviral or antiplatelet targets .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in platelet aggregation inhibition may arise from varying ADP concentrations .
  • Metabolic stability analysis : Use liver microsome assays (e.g., rat/human) to differentiate intrinsic activity from pharmacokinetic effects, as done for HCV inhibitors .
  • Species-specific modeling : Validate in vivo results using transgenic animal models, particularly for cardiovascular targets like PDE-III inhibitors .

Q. How can computational tools (e.g., QSAR, molecular dynamics) predict the compound’s ADMET properties?

  • QSAR models : Train on datasets of pyridazinone derivatives to correlate logP values with bioavailability. For instance, lower logP (<2.5) in 6-(4-aminophenyl) analogs correlates with improved solubility .
  • CYP450 inhibition : Use Schrödinger’s GLIDE to predict interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions .
  • Toxicity prediction : Apply ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., reactive imino groups) .

Methodological Challenges

Q. What analytical techniques address stability issues of this compound in aqueous solutions?

  • HPLC stability studies : Monitor degradation under pH 7.4 buffer at 37°C over 24 hours. Use C18 columns with UV detection at 254 nm .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Degradant identification : Employ LC-MS/MS to characterize oxidation products (e.g., hydroxylation at C4) .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Salt formation : Prepare hydrochloride or mesylate salts, as demonstrated for 6-(4-aminophenyl) analogs .
  • Nanoformulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability, as applied to pyridazinone-based cardiotonics .
  • Co-solvent systems : Test PEG-400/water mixtures (1:1 v/v) for intraperitoneal administration .

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